![molecular formula C10H7F2N3O2 B1487795 Ácido 1-[(2,5-difluorofenil)metil]-1H-1,2,3-triazol-4-carboxílico CAS No. 1338663-72-1](/img/structure/B1487795.png)
Ácido 1-[(2,5-difluorofenil)metil]-1H-1,2,3-triazol-4-carboxílico
Descripción general
Descripción
1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7F2N3O2 and its molecular weight is 239.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
Ácido 1-[(2,5-difluorofenil)metil]triazol-4-carboxílico: y sus derivados han mostrado resultados prometedores como agentes antimicrobianos. El anillo de triazol es conocido por su capacidad de interactuar con varias enzimas y receptores en sistemas biológicos, lo que puede explotarse para desarrollar nuevos medicamentos antimicrobianos . Este compuesto podría potencialmente modificarse para mejorar su afinidad por las topoisomerasas de tipo II bacterianas, que son objetivos cruciales para los agentes antibacterianos .
Investigación Anticancerígena
La flexibilidad estructural del triazol permite la creación de moléculas novedosas con propiedades biológicas significativas, incluida la actividad anticancerígena . La investigación sobre derivados del triazol ha llevado al desarrollo de compuestos que pueden actuar sobre líneas celulares cancerosas específicas, proporcionando una vía para terapias contra el cáncer dirigidas.
Terapia Antiviral
Los derivados del triazol se han identificado como potentes agentes antivirales. Su capacidad para unirse con alta afinidad a proteínas virales los convierte en candidatos adecuados para el desarrollo de nuevos medicamentos antivirales . El grupo difluorofenilo en el compuesto podría explorarse por su potencial para aumentar la eficacia contra virus específicos.
Desarrollo Agroquímico
El núcleo de triazol también se utiliza en el desarrollo de agroquímicos. Su estabilidad y reactividad lo convierten en un candidato ideal para crear compuestos que pueden proteger los cultivos de diversos patógenos y plagas .
Ciencia de Materiales
En la ciencia de los materiales, los derivados del triazol exhiben excelentes propiedades de transporte de electrones y bloqueo de huecos debido a su naturaleza deficiente en electrones. Esto los convierte en materiales orgánicos prometedores para aplicaciones como diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos .
Organocatálisis
Los triazoles son importantes en la organocatálisis debido a su alta estabilidad química y fuerte momento dipolar. Pueden actuar como catalizadores en diversas reacciones orgánicas, lo que lleva a la síntesis de compuestos orgánicos complejos .
Investigación Analgésica y Antiinflamatoria
La porción triazol del compuesto está asociada con actividades analgésicas y antiinflamatorias. Puede incorporarse al diseño de fármacos para desarrollar nuevos medicamentos para el alivio del dolor con mayor eficacia y menos efectos secundarios .
Efectos Antidepresivos y Anxiolíticos
La investigación sobre derivados del triazol ha demostrado que poseen propiedades antidepresivas y ansiolíticas. Esto abre posibilidades para que el compuesto se utilice en la síntesis de nuevos medicamentos psiquiátricos .
Propiedades
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-1-2-8(12)6(3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYIIRWKKKNVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


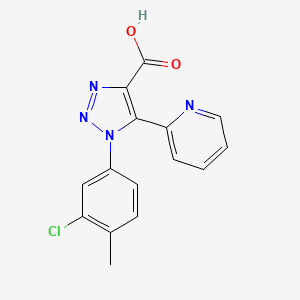

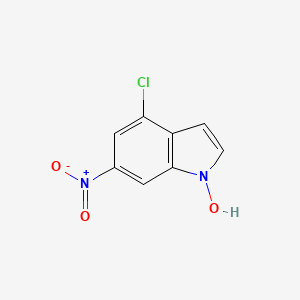
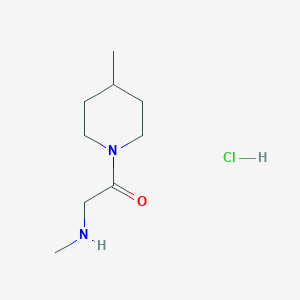
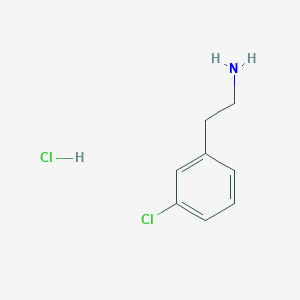

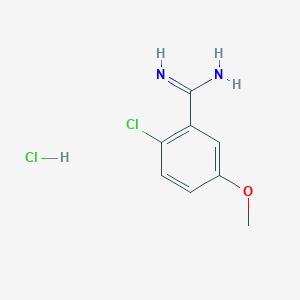
![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)
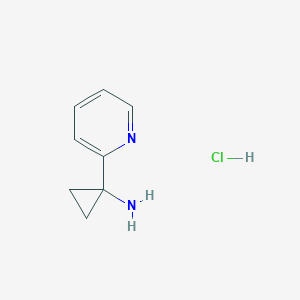
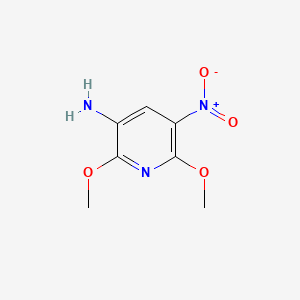


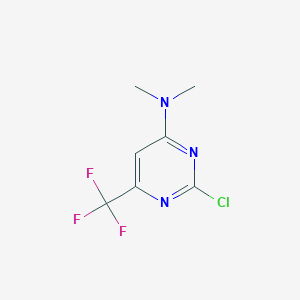
![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)
